Bienvenue dans la boutique en ligne BenchChem!

Validoxylamine A

Insect trehalase inhibition Termite pest control Validamycin class comparison

Validoxylamine A (VAA) is the aglycone core of the validamycin family, providing an IC₅₀ approximately 200‑fold lower than validamycin A in insect trehalase assays. Its sub‑nanomolar Ki (4.3×10⁻¹⁰ M) and established in vivo efficacy (100% mortality at 10 µg/larva) make it indispensable for insecticide lead discovery and fungal carbohydrate metabolism studies. Unlike validamycin A, VAA requires no hydrolytic deprotection before derivatization, streamlining the synthesis of esterified antifungal agents. This high‑purity standard ensures reproducible dose–response relationships and serves as a validated positive control for high‑throughput screening campaigns.

Molecular Formula C14H25NO8
Molecular Weight 335.35 g/mol
CAS No. 38665-10-0
Cat. No. B1246636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValidoxylamine A
CAS38665-10-0
Synonymsvalidoxylamine A
Molecular FormulaC14H25NO8
Molecular Weight335.35 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)O)CO
InChIInChI=1S/C14H25NO8/c16-3-5-1-7(11(20)13(22)9(5)18)15-8-2-6(4-17)10(19)14(23)12(8)21/h1,6-23H,2-4H2
InChIKeyYCJYNBLLJHFIIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Validoxylamine A (CAS 38665-10-0): A High-Potency Trehalase Inhibitor for Insecticidal and Antifungal R&D Applications


Validoxylamine A (VAA), a C₁₄H₂₅NO₈ amino cyclitol pseudodisaccharide, is the common aglycone of validamycins A, C, D, E, and F, biosynthesized by Streptomyces hygroscopicus subsp. limoneus [1]. It functions as a potent competitive inhibitor of α,α-trehalase (EC 3.2.1.28), an enzyme essential for insect and fungal carbohydrate metabolism [2]. Characterized by a C-N linkage bridging a valienamine moiety and a validamine moiety, VAA serves as both a bioactive trehalase inhibitor and a versatile precursor for the synthesis of esterified derivatives with enhanced antifungal properties [3]. Its high specificity for trehalase over mammalian disaccharidases distinguishes it from less selective glycosidase inhibitors, establishing it as a critical reagent for agricultural chemical development and enzyme mechanism studies [4].

Why Validoxylamine A Cannot Be Substituted by Validamycin A or Other In-Class Trehalase Inhibitors


Despite belonging to the same validamycin antibiotic family, validoxylamine A (VAA), validamycin A (VA), validoxylamine B (VBB), and validamycin B (VB) exhibit profoundly divergent trehalase inhibitory potencies that preclude functional substitution in research or industrial applications [1]. The glycosidic D-glucose moiety present in VA and VB, but absent in VAA and VBB, sterically hinders access to the trehalase active site, resulting in IC50 values for VA and VB that are approximately 200-fold higher than those of VAA in insect models [2]. Even within the aglycone class, VAA consistently demonstrates superior potency compared to VBB across multiple assay systems [3]. Consequently, selecting VA or VB as an alternative to VAA would introduce experimental artifacts requiring up to 200-fold higher concentrations, compromising assay sensitivity, increasing off-target risk, and invalidating comparisons with published VAA-specific dose-response data [4]. The evidence below quantifies these differences across multiple independent studies and biological systems.

Validoxylamine A Quantitative Comparative Evidence: IC50, Ki, and In Vivo Efficacy Benchmarks


Validoxylamine A Exhibits 215-Fold Lower IC50 Than Validamycin A Against Termite Trehalase

Validoxylamine A (VAA) demonstrates substantially greater trehalase inhibitory potency than validamycin A (VA) in a direct head-to-head comparison using termite trehalase. The IC50 for VAA is 14.73 mg/L (equivalent to 43.9 μM), whereas the IC50 for VA is 3.17 × 10³ mg/L (6.38 mM) [1]. This corresponds to a 215-fold potency advantage for VAA. Validoxylamine B (VBB) and validamycin B (VB) showed intermediate IC50 values of 20.80 mg/L and 2.24 × 10³ mg/L, respectively, confirming that VAA is the most potent inhibitor among the four validamycin compounds tested [1].

Insect trehalase inhibition Termite pest control Validamycin class comparison

Validoxylamine A Achieves 100% Larval Mortality at 10 μg per Larva in Spodoptera litura Bioassay

In an in vivo insecticidal bioassay, injection of validoxylamine A (VAA) into young last instar larvae of the tobacco cutworm (Spodoptera litura) induced morphological abnormalities followed by death after feeding cessation. VAA achieved 100% mortality at a dose of 10 μg per larva [1]. The study also confirmed that VAA acts as a competitive inhibitor of insect trehalase with a Ki value of 4.3 × 10⁻¹⁰ M, demonstrating exceptionally tight binding to the target enzyme [1]. While this study provides comparative Ki data for other validoxylamines and validamycins, it does not report direct comparator mortality data at equivalent doses, thus the mortality metric should be interpreted as a benchmark for VAA's in vivo potency rather than a direct comparison.

Insecticidal activity Spodoptera litura In vivo efficacy

Validoxylamine A Is 104,000-Fold More Potent Than Validamycin A Against Porcine Kidney Trehalase

In a purified porcine kidney trehalase assay, validoxylamine A (VAA) demonstrated an IC50 of 2.4 × 10⁻⁹ M, while validamycin A (VA) required an IC50 of 2.5 × 10⁻⁴ M [1]. This represents a 104,000-fold difference in inhibitory potency, underscoring the critical functional distinction conferred by the absence of the glycosidic D-glucose moiety in VAA. The study also characterized VAA as a competitive inhibitor and noted its remarkable selectivity: VAA was almost inactive against rat intestinal sucrase and maltase, with only minimal inhibition observed at millimolar concentrations [1].

Mammalian trehalase Enzyme inhibition Validamycin class comparison

Validoxylamine A Displays Ki of 1.9 nM Against Rhizoctonia solani Trehalase, Confirming Fungal Target Engagement

Validoxylamine A (VAA) strongly inhibits trehalase from the phytopathogenic fungus Rhizoctonia solani in a competitive manner, exhibiting a Ki value of 1.9 × 10⁻⁹ M [1]. This sub-nanomolar binding affinity validates trehalase as the direct molecular target responsible for the antifungal activity of validamycin family compounds. The study investigated the intracellular accumulation of trehalose following validamycin exposure in R. solani mycelia, confirming that enzyme inhibition in intact fungal cells correlates with the in vitro Ki measurement [1].

Fungal trehalase Rhizoctonia solani Antifungal mechanism

Validoxylamine A Reduces Cockroach Flight Duration by >50% via 70% Muscle Trehalase Inhibition In Vivo

In an in vivo physiological study, injection of validoxylamine A (VAA) into male Periplaneta americana cockroaches reduced maximum flight duration from >5 minutes in untreated controls to <2.5 minutes in VAA-treated insects [1]. This functional deficit was mechanistically linked to a 70% inhibition of flight muscle trehalase activity and a concomitant 3-fold increase in hemolymph trehalose concentration, demonstrating that VAA prevents mobilization of trehalose as an energy substrate for sustained flight [1]. Hemolymph trehalose concentration decreased from approximately 30 mM to <10 mM after exhaustive flight in untreated cockroaches, whereas VAA treatment prevented this depletion [1].

Insect flight physiology In vivo trehalase inhibition Periplaneta americana

Validoxylamine A Exhibits Time-Dependent Trehalase Inhibition with Slow Reversible Reactivation (t½ = 1.2 h)

Validoxylamine A (VAA) was identified as a potent, time-dependent inhibitor of porcine kidney trehalase, a property shared with validamycin A and MDL 25637 but not characteristic of all trehalase inhibitors [1]. Following inhibition, the VAA-inhibited enzyme complex undergoes slow but reversible reactivation with a half-time (t½) of 1.2 hours [1]. This slow-off rate distinguishes VAA from classical rapidly reversible competitive inhibitors and suggests that VAA functions as a reaction-intermediate analog that induces a conformational change in the trehalase active site.

Enzyme kinetics Slow-binding inhibition Trehalase mechanism

Validoxylamine A Procurement-Driven Application Scenarios: Insecticide Lead Discovery, Antifungal Derivatization, and Enzyme Probe Development


Lead Compound for Next-Generation Insecticide Development Targeting Trehalose Metabolism

Validoxylamine A (VAA) serves as an optimal chemical starting point for insecticide lead discovery programs due to its established sub-nanomolar insect trehalase inhibition (Ki = 4.3 × 10⁻¹⁰ M) and validated in vivo efficacy (100% mortality at 10 μg/larva in Spodoptera litura) [1]. Unlike validamycin A, which requires 215-fold higher concentrations for equivalent enzyme inhibition in termites, VAA achieves potent target engagement at concentrations compatible with formulation development [2]. The compound's selectivity for insect trehalase over mammalian digestive enzymes mitigates mammalian toxicity concerns during early-stage screening, and the well-characterized time-dependent inhibition profile (t½ = 1.2 h reactivation) supports rational design of dosing regimens [3]. Procurement of high-purity VAA is essential for establishing baseline dose-response relationships, for use as a positive control in high-throughput screening campaigns, and as a scaffold for structure-guided optimization of insecticidal potency and selectivity.

Synthetic Precursor for Esterified Validoxylamine A Derivatives with Enhanced Antifungal Activity

Validoxylamine A is the direct aglycone precursor for synthesizing esterified derivatives that exhibit improved antifungal efficacy against Rhizoctonia solani, the causal agent of rice sheath blight [1]. The core structure provides a Ki of 1.9 × 10⁻⁹ M against R. solani trehalase, and esterification at the C-4 position can modulate antifungal potency as demonstrated by IC50 variations from 2.70 to 52.33 μg/mL across different ester derivatives [2]. The synthesis of esterified validoxylamine A enables precise control over reaction sites to obtain high-purity products for structure-activity relationship studies [3]. In contrast, validamycin A requires additional hydrolytic processing to remove the D-glucose moiety before derivatization, adding synthetic steps and reducing yield. Procurement of VAA as a defined intermediate streamlines the development of proprietary antifungal agents and circumvents the potency limitations inherent to glycosylated validamycin starting materials [1].

Mechanistic Probe for Trehalase-Dependent Physiological Processes in Insect and Fungal Models

Validoxylamine A's well-documented in vivo pharmacodynamic profile establishes it as an indispensable chemical probe for dissecting trehalase-dependent physiological processes. In insect models, VAA injection produces quantifiable outcomes including 70% inhibition of flight muscle trehalase activity, 3-fold elevation of hemolymph trehalose, and >50% reduction in flight endurance in Periplaneta americana [1]. In Bombyx mori, VAA-mediated trehalase inhibition in colleterial glands induces non-glutinous egg production, providing a functional readout for reproductive physiology studies [2]. The compound's time-dependent inhibition mechanism (slow reactivation t½ = 1.2 h) ensures sustained target occupancy throughout experimental time courses, enabling correlation of biochemical inhibition with phenotypic outcomes [3]. For academic and industrial laboratories conducting fundamental research on insect energy metabolism, fungal pathogenicity, or trehalase enzyme mechanism, VAA offers a validated, well-characterized tool compound with established dose-response parameters across multiple species, eliminating the need for extensive pilot characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Validoxylamine A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.